2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid
Description
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-4-3-5-8(6-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
UFJIJESVHRJYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of 2,2-Dimethyl-3-phenyl-3-oxopropanoic Acid
One classical approach involves starting from 2,2-dimethyl-3-phenyl-3-oxopropanoic acid, which undergoes electrophilic aromatic substitution nitration to introduce the nitro group at the meta-position of the phenyl ring. This method leverages the reactivity of the phenyl ring toward nitration reagents such as nitric acid or a nitrating mixture under controlled conditions to avoid over-nitration or degradation of the keto acid moiety.
- Key step: Electrophilic nitration on the phenyl substituent.
- Optimization: Use of continuous flow reactors to enhance yield and purity by improving temperature control and minimizing side reactions.
Synthesis via Malonate Derivatives and Aromatic Nucleophilic Substitution
A more modular and versatile approach uses malonate chemistry:
- Step 1: Aromatic nucleophilic substitution of dimethyl malonate on 2-fluoro-3-nitrobenzene to yield dimethyl 3-nitrophenylmalonate derivatives.
- Step 2: Alkylation or acylation of the malonate intermediate to introduce the 2,2-dimethyl substitution and the keto group.
- Step 3: Hydrolysis of the ester groups to yield the corresponding β-keto acid.
This method benefits from high yields (often above 85%) and mild reaction conditions. The nucleophilic aromatic substitution exploits the electron-withdrawing nitro group to activate the aromatic ring toward substitution by the malonate nucleophile.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthesis could be outlined as follows:
Reaction Optimization and Advanced Techniques
- Continuous flow reactors: Used to improve nitration step control, increasing selectivity and yield by precise temperature and reagent flow management.
- Use of phase-transfer catalysts: Enhances nucleophilic aromatic substitution efficiency in malonate coupling steps.
- Purification: Column chromatography with chloroform-methanol mixtures or recrystallization to achieve high purity products.
Summary of Key Literature Sources and Their Contributions
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2,2-dimethyl-3-(3-aminophenyl)-3-oxopropanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Effects : The 3-nitro group in the target compound enhances acidity (pKa ~2.5) compared to methyl or bromo analogs (pKa ~4.0–4.5), facilitating deprotonation in nucleophilic reactions .
- Steric Hindrance : Dimethyl groups at C2 reduce rotational freedom, stabilizing transition states in cyclization reactions .
- Biological Relevance: Amino derivatives (e.g., 3-Amino-3-(3-nitrophenyl)propanoic acid) show promise in targeting neurotransmitter receptors due to structural mimicry of phenylalanine .
Biological Activity
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a propanoic acid backbone with two methyl groups and a nitrophenyl substituent, influences its biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is C₁₁H₁₃N₁O₄, with a molecular weight of approximately 237.23 g/mol. The presence of the nitrophenyl group imparts distinctive chemical properties that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₄ |
| Molecular Weight | 237.23 g/mol |
| CAS Number | 2059987-55-0 |
The biological activity of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is primarily attributed to its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, influencing various biochemical pathways. The nitrophenyl group is particularly important as it can participate in electron transfer reactions, which may lead to the modulation of enzyme activities or receptor interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which may be beneficial in the treatment of diseases where these enzymes play a critical role .
Case Studies
- Anticancer Activity : A study evaluated the effects of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage, suggesting effective induction of programmed cell death at certain concentrations .
- Antimicrobial Effects : Research demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were found to inhibit bacterial growth effectively, which was linked to their ability to disrupt cell wall synthesis and function.
Research Findings
Recent studies have focused on optimizing the synthesis of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purity of the compound. Additionally, structure-activity relationship (SAR) studies have identified key structural features that enhance its efficacy against targeted biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
